2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with three methyl groups and a phenylpiperazine moiety
Mechanism of Action
Target of Action
The primary target of 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is a selective AChE inhibitor . The mechanism of inhibition is analyzed as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, thereby enhancing cognition functions .
Result of Action
The inhibition of AChE by this compound results in an increase in the level of ACh in the brain . This increase in ACh enhances cognition functions, which could potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 2,4,5-trimethylpyrimidine with 4-phenylpiperazine under specific conditions. One common method includes:
Starting Materials: 2,4,5-trimethylpyrimidine and 4-phenylpiperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Temperature and Time: The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2, 4, and 5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in ethanol or methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the phenylpiperazine moiety.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
Thieno[3,2-d]pyrimidine: A structurally similar compound with diverse biological activities.
Uniqueness
2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a phenylpiperazine moiety provides a distinct scaffold for drug development and other applications.
Properties
IUPAC Name |
2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-14(2)18-15(3)19-17(13)21-11-9-20(10-12-21)16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTYLMANNWFGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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